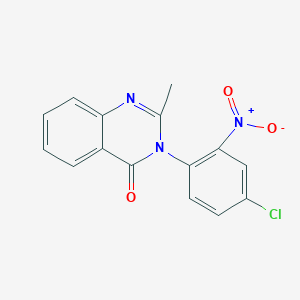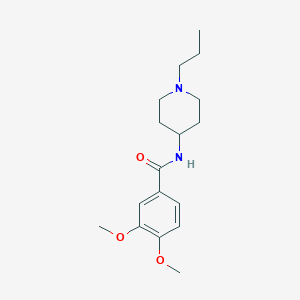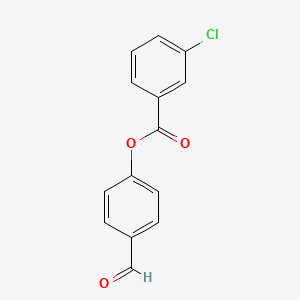![molecular formula C17H24N4O2S B5868647 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a compound that has been the focus of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce inflammation. Additionally, this compound has been shown to have antioxidant effects and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea in lab experiments is its potential use as a novel anticancer and anti-inflammatory agent. Additionally, this compound has been shown to have antioxidant effects, which can be useful in studying oxidative stress. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of this compound. Finally, the potential use of this compound in other applications, such as neuroprotection, can be explored.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been reported in the literature using different methods. One of the methods involves the reaction of 3,4-dimethoxyphenethylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of triethylamine and thiourea. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been studied for its potential use in various scientific research applications. One of the applications is as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Another application is as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-16(12(2)21(3)20-11)19-17(24)18-9-8-13-6-7-14(22-4)15(10-13)23-5/h6-7,10H,8-9H2,1-5H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBUGWCJWQCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)


![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)